3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that features a fluorine atom, a piperidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the piperidine moiety and the fluorine atom. The final step often involves the formation of the benzamide group.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.
Introduction of Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formation of Benzamide Group: The final step involves the coupling of the pyridazine derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
- 3-chloro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
- 3-bromo-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, compared to its chloro and bromo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-fluoro-N-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-14-6-4-5-13(11-14)18(25)20-15-7-8-16(22-21-15)26-12-17(24)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEBFMVQWPOYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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